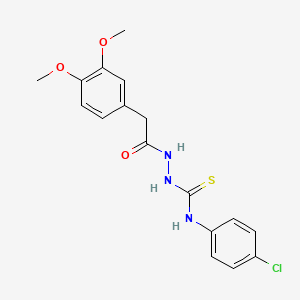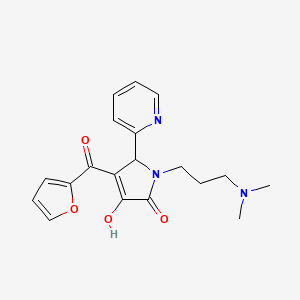
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The scientific interest in pyrrole derivatives, including compounds similar to “1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” , stems from their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Pyrroles and their derivatives exhibit a broad spectrum of biological activities and are components of many natural products and medicinal agents.
Synthesis Analysis
Research on related pyrrole derivatives, such as the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, provides insights into potential synthetic routes for structurally similar compounds. This process involves the reaction of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde using a strong hydroxyl base as a catalyst, confirmed by spectroscopic analyses (Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
The study of EFADPC also includes quantum chemical calculations that correlate well with experimental data, offering insights into molecular structure analyses relevant to our compound of interest. Techniques such as the molecular electrostatic potential surface (MEP) and natural bond orbital interactions (NBO) analyses are valuable for predicting interaction sites and the nature of such interactions, which is crucial for understanding the molecular structure of complex organic compounds (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
The generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene through different alkylation and ring closure reactions highlights the chemical versatility and reactivity of pyrrole derivatives. Such reactions pave the way for the synthesis of a wide array of heterocyclic compounds, indicating the potential chemical reactions and properties of related pyrrole derivatives (Roman, 2013).
Physical Properties Analysis
Although specific studies on the physical properties of “1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one” were not found, the methodologies used in the synthesis and characterization of related compounds can offer indirect insights. Spectroscopic techniques such as FT-IR, NMR, and UV-visible analyses are integral for deducing physical properties like solubility, melting points, and stability.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, can be inferred from studies on similar compounds. For example, the reactivity of pyrrole derivatives in conditions leading to dimer formation, as well as the susceptibility of certain positions in the molecule to nucleophilic attack, provides a foundation for understanding the chemical properties of closely related molecules (Singh, Rawat, & Sahu, 2014).
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Research has been conducted on the synthesis of pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), through aldol condensation processes. These compounds are characterized using spectroscopic analyses and quantum chemical calculations, indicating their potential in forming heterocyclic compounds like oxiranes, oxazoles, and pyridines through nucleophilic attacks (Singh et al., 2014).
Generation of Structurally Diverse Libraries
Compounds with dimethylamino groups have been used as starting materials in alkylation and ring closure reactions to generate a diverse library of heterocyclic compounds, including pyrazolines, pyridines, and benzodiazepines. This highlights the role of dimethylamino derivatives in expanding the chemical space of heterocyclic compounds (Roman, 2013).
Photochemical Synthesis
The photochemical synthesis of heterocyclic compounds such as 2-dimethylaminophenylfurans and pyrroles from precursors like 4-chloro-N,N-dimethylaniline demonstrates the potential of using dimethylamino derivatives in light-induced reactions, leading to a variety of heterocyclic structures (Guizzardi et al., 2000).
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, showcasing the potential of dimethylamino derivatives in catalysis and synthetic organic transformations (Liu et al., 2014).
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21(2)10-6-11-22-16(13-7-3-4-9-20-13)15(18(24)19(22)25)17(23)14-8-5-12-26-14/h3-5,7-9,12,16,24H,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMCIGLERXDHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

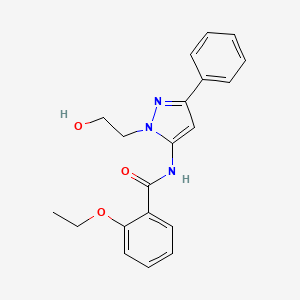
![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)
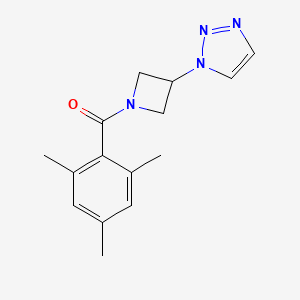
![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
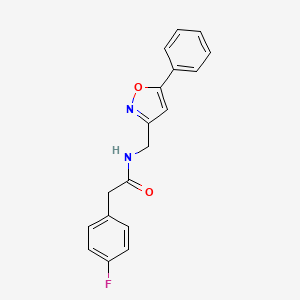
![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

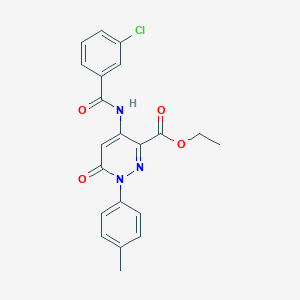
![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
